Cefepime hydrochloride, also known as Maxipime or Cefepime HCl, is a fourth-generation cephalosporin antibiotic. [, , , , , ] Cephalosporins are a class of β-lactam antibiotics that are widely used in the treatment of bacterial infections. [, , ] Cefepime hydrochloride is a zwitterionic compound with a molecular formula of C19H24ClN6O5S2·2HCl·H2O. [] Cefepime hydrochloride is recognized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other cephalosporins. [, , , , ] In scientific research, cefepime hydrochloride is utilized in various applications, including stability and compatibility studies, analytical method development, and investigations into its interactions with biological systems. [, , , , , , ]
Cefepime hydrochloride is synthesized from natural penicillin or cephalosporin compounds through various chemical modifications. It belongs to the class of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is crucial for their antibacterial activity. This compound is classified under the following categories:
The synthesis of cefepime hydrochloride can be achieved via multiple methods, focusing on the acylation of specific intermediates. Two notable synthetic routes include:
Cefepime hydrochloride has a complex molecular structure that can be represented as follows:
The three-dimensional structure allows for interaction with bacterial enzymes, inhibiting cell wall synthesis effectively.
Cefepime hydrochloride undergoes several key reactions that are critical for its antibacterial action:
Cefepime hydrochloride exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
Cefepime hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
Cefepime hydrochloride is widely employed in clinical settings due to its efficacy against various infections:
Cefepime hydrochloride's distinctive zwitterionic character represents a breakthrough in antibiotic design targeting Gram-negative pathogens. The molecule possesses a positively charged quaternary nitrogen atom in the N-methylpyrrolidine (NMP) group at the C-3’ position and a negatively charged carboxylate group at the C-4 position. This dual-charge configuration creates a net neutral molecule at physiological pH (approximately pH 7.4), enabling superior penetration through the complex outer membrane (OM) of Gram-negative bacteria [1] [7].
The OM of Gram-negative organisms like Pseudomonas aeruginosa presents a formidable barrier with its asymmetric bilayer: an inner leaflet of phospholipids and an outer leaflet of densely packed lipopolysaccharides (LPS) stabilized by divalent cations (Mg²⁺/Ca²⁺). This structure severely restricts the diffusion of hydrophobic molecules and large hydrophilic antibiotics. Cefepime's zwitterionic nature facilitates traversal via porin channels (e.g., OprD in P. aeruginosa) through two complementary mechanisms: (1) the positively charged NMP group interacts with negatively charged LPS components, promoting initial adhesion; (2) the overall neutral charge prevents electrostatic repulsion within the porin lumen, allowing passive diffusion into the periplasm [7].
Comparative studies confirm cefepime’s enhanced OM permeability relative to third-generation cephalosporins. Its cell-wall penetration rate is 4-8 times faster than ceftazidime in Enterobacter cloacae and P. aeruginosa, directly attributable to its zwitterionic properties. This rapid penetration minimizes the time window for bacterial enzymes like β-lactamases to degrade the molecule before it reaches its penicillin-binding protein (PBP) targets [1] [9]. The molecule’s physicochemical parameters—including a calculated logP of 0.6914 and polar surface area (PSA) of 212 Ų—strike an optimal balance between hydrophilicity (required for aqueous solubility and porin diffusion) and moderate lipophilicity (enabling membrane interactions) [3].
Property | Cefepime | Ceftazidime (3rd Gen) | Impact on Gram-Negative Activity |
---|---|---|---|
Net Charge at pH 7.4 | Neutral | Negative | Enhanced porin permeability |
Outer Membrane Penetration Rate | High | Moderate | Faster target site access |
Water Solubility | 500 mg/mL | ~400 mg/mL | Favorable for IV formulation |
LogP | 0.69 | -0.67 | Balanced solubility/permeability |
The structural architecture of cefepime incorporates strategically optimized side-chains conferring exceptional resistance to hydrolysis by prevalent β-lactamases, particularly AmpC cephalosporinases. The aminothiazole methoxyimino (ATMO) side-chain at the C-7 position provides steric hindrance against enzyme active sites. Unlike third-generation cephalosporins, cefepime’s methoxyimino group adopts a syn-conformation (Z-isomer), which spatially obstructs the nucleophilic attack of serine-based β-lactamases (e.g., AmpC, TEM, SHV) on the β-lactam ring’s carbonyl carbon [1] [8].
Crucially, cefepime exhibits low affinity for induction of AmpC expression. Even when AmpC is constitutively overexpressed in stably derepressed mutants of P. aeruginosa, cefepime maintains a lower minimum inhibitory concentration (MIC) than ceftazidime. This stability stems from the diminished induction potency of its C-3’ side-chain compared to earlier cephalosporins. Studies using isogenic P. aeruginosa strains demonstrated that cefepime monotherapy fails against high-inoculum infections (>10⁸ CFU/mL) due to residual hydrolysis by AmpC, but resistance emergence is suppressed when combined with tobramycin—a protein synthesis inhibitor reducing AmpC expression by ~50% (quantified via qPCR and Western blot) [8].
The N-methylpyrrolidinium (NMP) group at C-3’ further enhances β-lactamase stability. Its quaternary ammonium cation creates electrostatic repulsion against the negatively charged catalytic pocket of extended-spectrum β-lactamases (ESBLs). While many ESBLs (e.g., CTX-M, TEM variants) hydrolyze cefepime at high inocula or elevated MICs, AmpC β-lactamases remain susceptible. This differential susceptibility underpins IDSA guidelines recommending cefepime for infections caused by AmpC-producing Enterobacterales [1] [9].
Structural Element | Chemical Feature | Mechanism of Stability |
---|---|---|
C-7 Side Chain | (Z)-Aminothiazole methoxyimino | Steric hindrance of β-lactamase active site |
C-3' Substituent | N-methylpyrrolidinium group | Electrostatic repulsion of enzyme catalytic residues |
β-Lactam Ring | Dihydrothiazine conformation | Reduced acylation efficiency by AmpC enzymes |
Industrial production of cefepime hydrochloride employs multi-step synthetic routes centered on 7-aminocephalosporanic acid (7-ACA), a β-lactam core derived from cephalosporin C. The process faces challenges: low nucleophilicity of N-methylpyrrolidine (NMP), acid sensitivity of the β-lactam ring, and the need for high stereochemical purity. Modern routes leverage quaternary ammonium salt intermediates and phase-transfer catalysis (PTC) to overcome these hurdles [2] [5] [6].
Step 1: Synthesis of 7-MPCA Hydrochloride7-ACA undergoes silylation protection using hexamethyldisilazane (HMDS) and catalytic iodotrimethylsilane (TMSI) in dichloromethane. This step masks the carboxylate and amino groups, generating a bis(trimethylsilyl) derivative. Concurrently, NMP is activated by reaction with TMSI to form a quaternary ammonium salt intermediate (C₅H₁₁NI). Combining these intermediates in the presence of N,N-diethylaniline triggers electrophilic substitution at C-3’, yielding 7-amino-3-[(1-methyl-1-pyrrolidinio)methyl]ceph-3-em-4-carboxylate (7-MPCA). This approach bypasses direct alkylation with NMP—a step plagued by side reactions due to NMP’s high electron density—boosting yields by 7% (from ~75% to 82%) and purity to >98% [5] [6].
Step 2: Acylation and Salification7-MPCA reacts with AE-active ester (2-(2-aminothiazol-4-yl)-2-(Z)-methoxyimino acetic acid benzothiazolyl thioester) under PTC conditions. Adding tetraalkylammonium salts (e.g., tetrabutylammonium hydrogen sulfate, 5-10% w/w) facilitates the migration of 7-MPCA into the organic phase (dichloromethane/DMF mixture), enhancing reaction homogeneity and conversion rates by 5%. Post-acylation, hydrochloric acid addition crystallizes cefepime dihydrochloride. Critical process refinements include:
Process Step | Innovation | Impact | Yield Improvement |
---|---|---|---|
NMP Activation | Quaternary ammonium salt intermediate | Reduced side products | +7% vs. direct alkylation |
Acylation | Tetrabutylammonium HSO₄ (PTC) | Reaction homogeneity, faster conversion | +5% conversion |
Crystallization | Acetone/water anti-solvent system | High-purity dihydrate form | Purity >99.5% |
These innovations enable commercial batches achieving overall yields of 72-75% from 7-ACA, with HPLC purity exceeding 99.5%—critical for meeting pharmacopeial standards [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7